molecular formula C5H3Cl3S B2481081 2,5-Dichloro-3-(chloromethyl)thiophene CAS No. 10095-91-7

2,5-Dichloro-3-(chloromethyl)thiophene

Cat. No.: B2481081
CAS No.: 10095-91-7
M. Wt: 201.49
InChI Key: WXHFSFYPTBVADG-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(chloromethyl)thiophene is a useful research compound. Its molecular formula is C5H3Cl3S and its molecular weight is 201.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The chloromethylation reaction of 2-chloro-thiophene was performed to synthesize 2-chloro-3-chloromethyl-thiophene, a compound structurally related to 2,5-Dichloro-3-(chloromethyl)thiophene. This process utilized phase transfer catalysis, showcasing the compound's role in chemical synthesis (W. Ming, 2006).
  • The crystal structure of 2-(chloromethyl)-5-(phthalimidomethyl)thiophene was analyzed, providing insights into the structural properties of similar thiophene derivatives (G. Lugert et al., 1988).

Novel Compounds and Materials

  • Research on 2,5-dimethylthiophene, a compound with similarities to this compound, led to the discovery of novel dithienylmethanes, demonstrating the potential for creating new materials and molecules (Hitomi Suzuki et al., 1981).
  • A study on the synthesis of new thiophene-based compounds explored the electrochromic properties of their homopolymers and co-polymers, highlighting the application of thiophene derivatives in electronic and optical materials (Ufuk Abaci et al., 2016).

Organic Synthesis and Catalysis

  • The synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene, another structurally related compound, revealed the impact of substituents on the thiophene ring, which is crucial for understanding the reactivity and applications of thiophene derivatives in organic synthesis (S. Kyushin et al., 2006).
  • The reaction of 2,5-dimethylthiophene with TpMe2Ir compounds, involving C-H bond activation and C-C bond formation, illustrates the use of thiophene derivatives in advanced organometallic catalysis and synthesis (M. Paneque et al., 2005).

Pharmacological and Medicinal Chemistry Applications

  • The synthesis of potential anticancer agents using substituted thiophenes, including derivatives of 2,5-dichloromethylthiophene, underscores the significance of thiophene derivatives in medicinal chemistry (V. Gogte et al., 1967).

Properties

IUPAC Name

2,5-dichloro-3-(chloromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHFSFYPTBVADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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